molecular formula C10H8ClNO2 B8133224 7-Chloro-3-methoxyquinolin-4-ol

7-Chloro-3-methoxyquinolin-4-ol

Cat. No.: B8133224
M. Wt: 209.63 g/mol
InChI Key: HGKQQHSIEWOSNI-UHFFFAOYSA-N
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Description

7-Chloro-3-methoxyquinolin-4-ol is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their broad range of biological activities and applications in medicinal chemistry. The presence of a chlorine atom at the 7th position and a methoxy group at the 3rd position on the quinoline ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-methoxyquinolin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-hydroxyquinoline with chlorinating agents such as phosphorus oxychloride to introduce the chlorine atom at the 7th position. The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide .

Industrial Production Methods

Industrial production of quinoline derivatives often employs large-scale cyclization reactions using catalysts and optimized reaction conditions to ensure high yield and purity. The use of green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-methoxyquinolin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds depending on the reagents and conditions used .

Scientific Research Applications

7-Chloro-3-methoxyquinolin-4-ol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-3-methoxyquinolin-4-ol is unique due to the specific positioning of the chlorine and methoxy groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .

Properties

IUPAC Name

7-chloro-3-methoxy-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-14-9-5-12-8-4-6(11)2-3-7(8)10(9)13/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKQQHSIEWOSNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CNC2=C(C1=O)C=CC(=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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